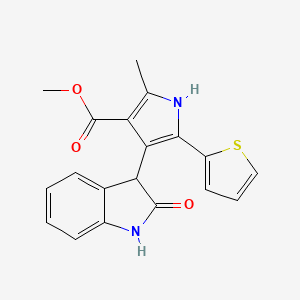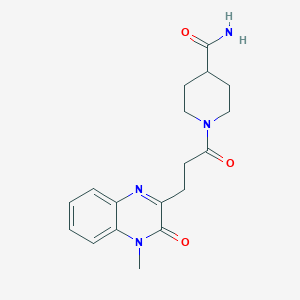![molecular formula C21H22N4O2 B14933282 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide is a complex organic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can bind to proteins, enzymes, or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
2-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized for their potential anti-inflammatory and antibacterial properties.
3-(1-(methoxymethyl)-1H-indol-3-yl)acrylic acid: Another indole derivative with distinct chemical properties.
Uniqueness
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide is unique due to the combination of indole and benzimidazole moieties in a single molecule
属性
分子式 |
C21H22N4O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-20-24-18-10-9-15(11-19(18)25-20)23-21(26)8-4-5-14-12-22-17-7-3-2-6-16(14)17/h2-3,6-7,9-12,22H,4-5,8,13H2,1H3,(H,23,26)(H,24,25) |
InChI 键 |
NCKHEUNQLPZRHH-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B14933206.png)
![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)

![[1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933230.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)
![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14933239.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)

![(3-bromophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14933251.png)
![ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14933267.png)

![N-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14933291.png)
![3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one](/img/structure/B14933293.png)
